Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate
Overview
Description
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
It’s known that chloromethyl groups can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the chloromethyl group, leading to the replacement of the chlorine atom .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and quinoline derivatives are generally well-absorbed and widely distributed in the body .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Action Environment
The action, efficacy, and stability of “Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate” can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and the presence of light can influence the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate typically involves the reaction of 2-chloromethyl-4-phenylquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 2-chloromethyl-4-phenylquinoline-3-carboxylic acid and ethanol.
Catalyst: Sulfuric acid or another strong acid to facilitate the esterification.
Reaction Conditions: Refluxing the mixture for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new quinoline derivatives with varied functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to the corresponding alcohol.
Scientific Research Applications
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-3-carboxylic acid: A precursor for various quinoline-based drugs.
2-Phenylquinoline: Used in the synthesis of organic light-emitting diodes (OLEDs).
Uniqueness
What sets this compound apart is its versatile reactivity and potential for modification. The presence of the chloromethyl group allows for easy substitution, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIAVAGSVSBXQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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